molecular formula C7H13NO B6202525 3-ethenyl-1-methylpyrrolidin-3-ol CAS No. 1498466-50-4

3-ethenyl-1-methylpyrrolidin-3-ol

Cat. No. B6202525
CAS RN: 1498466-50-4
M. Wt: 127.2
InChI Key:
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Description

3-Ethenyl-1-methylpyrrolidin-3-ol (EMP) is a cyclic compound with a molecular formula of C6H11NO. It is a derivative of pyrrolidine and is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. EMP is also known as 3-ethynyl-1-methylpyrrolidin-3-ol and is an important building block for the synthesis of many compounds.

Scientific Research Applications

EMP is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is also used as a building block for the synthesis of other organic compounds. Additionally, EMP has been used in the synthesis of a variety of compounds such as pyrrolidinones, pyrrolidinopyridines, and pyrrolidinophanes.

Mechanism of Action

EMP is an important intermediate in the synthesis of various compounds. It acts as a nucleophile and reacts with electrophiles to form a variety of products. The reaction is typically carried out in the presence of a base, which helps to stabilize the intermediate products.
Biochemical and Physiological Effects
EMP is not known to have any biochemical or physiological effects. It is used as an intermediate in the synthesis of various compounds and is not known to have any direct effects on the body.

Advantages and Limitations for Lab Experiments

The major advantage of using EMP in lab experiments is its high yield and low cost. Additionally, it is relatively easy to synthesize and is not toxic or dangerous to use. The main limitation of using EMP is its low solubility in water, which can make it difficult to use in some experiments.

Future Directions

1. Further research into the synthesis of EMP and its derivatives.
2. Investigation of the use of EMP as a building block for the synthesis of other compounds.
3. Development of new methods to improve the yield and purity of EMP.
4. Exploration of the use of EMP in the synthesis of pharmaceuticals and agrochemicals.
5. Investigation of the use of EMP in the synthesis of polymers.
6. Exploration of the use of EMP in biocatalysis.
7. Investigation of the use of EMP in the synthesis of new materials.
8. Exploration of the use of EMP in the synthesis of fine chemicals.
9. Investigation of the use of EMP in the synthesis of dyes and pigments.
10. Exploration of the use of EMP in the synthesis of surfactants.

Synthesis Methods

EMP can be synthesized by the reaction of ethylenimine with 1-methylpyrrolidine in the presence of a base. The reaction is typically carried out in an aqueous solution and the resulting product is a mixture of EMP and its isomers. The reaction is usually carried out at room temperature and the yield of the product is usually high.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-ethenyl-1-methylpyrrolidin-3-ol involves the addition of an ethenyl group to a pyrrolidine ring, followed by the introduction of a hydroxyl group at the 3-position of the ring.", "Starting Materials": [ "1-methylpyrrolidine", "acetylene", "sodium amide", "methanol", "hydrogen peroxide", "sulfuric acid" ], "Reaction": [ "1. Treatment of 1-methylpyrrolidine with sodium amide in liquid ammonia to form the sodium salt of 1-methylpyrrolidine.", "2. Addition of acetylene to the sodium salt of 1-methylpyrrolidine to form 3-ethenyl-1-methylpyrrolidine.", "3. Oxidation of 3-ethenyl-1-methylpyrrolidine with hydrogen peroxide in the presence of sulfuric acid to introduce a hydroxyl group at the 3-position of the pyrrolidine ring, forming 3-ethenyl-1-methylpyrrolidin-3-ol." ] }

CAS RN

1498466-50-4

Molecular Formula

C7H13NO

Molecular Weight

127.2

Purity

95

Origin of Product

United States

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